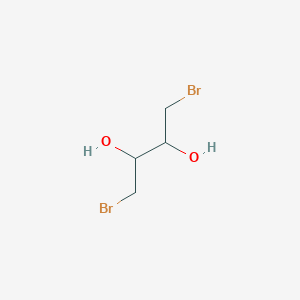

1,4-Dibromo-2,3-butanediol

Description

The exact mass of the compound 1,4-Dibromo-2,3-butanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142325. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Dibromo-2,3-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2,3-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWDQAHYPSENAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CBr)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861852 | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-65-7, 15410-44-3 | |

| Record name | 2,3-Butanediol, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14396-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromo-L-(+)-threitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibromobutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,3-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,3-butanediol, a valuable bifunctional molecule utilized in the construction of complex chemical entities. The document details the core synthesis mechanism, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Mechanism: Electrophilic Addition

The most prevalent and effective method for synthesizing 1,4-dibromo-2,3-butanediol is through the electrophilic addition of bromine to 2-butene-1,4-diol.[1] The electron-rich double bond of the alkene initiates an attack on a bromine molecule, leading to the formation of a vicinal dibromide.[1]

A critical feature of this reaction is the formation of a cyclic bromonium ion intermediate.[1] This three-membered ring, containing a positively charged bromine atom, is a key species that dictates the stereochemical outcome of the reaction.[1] The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion.[1] This backside attack results in the anti-addition of the two bromine atoms. The stereochemistry of the starting 2-butene-1,4-diol is crucial in determining the final stereochemistry of the 1,4-dibromo-2,3-butanediol product.[1]

An alternative patented method involves the reaction of 2-butyne-1,4-diol with bromine in an aqueous medium.[2] This process is reported to produce excellent yields of 2,3-dibromo-2-butene-1,4-diol under moderate reaction conditions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of 1,4-dibromo-2,3-butanediol and its precursors.

Table 1: Reaction Conditions and Yields

| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |

| 2-Butene-1,4-diol | Bromine | Dichloromethane or Carbon Tetrachloride | 0–5°C | 68–72% | [1] |

| 2-Butyne-1,4-diol | Bromine | Aqueous Medium | -10 to 100°C (preferred 5 to 25°C) | High (not specified) | [2] |

| 2-Butyne-1,4-diol | Sodium Bromide, Sodium Bromate, Sulfuric Acid | Water | 10-40°C | 61-72% | [3] |

Table 2: Physical and Chemical Properties of trans-2,3-Dibromo-2-butene-1,4-diol

| Property | Value | Reference |

| Molecular Formula | HOCH₂C(Br)=C(Br)CH₂OH | [4] |

| Molecular Weight | 245.90 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 112-114 °C | [4] |

| Assay | 97% | [4] |

Experimental Protocols

Synthesis from 2-Butene-1,4-diol

This protocol is based on the bromination of 2-butene-1,4-diol.

Materials:

-

2-Butene-1,4-diol

-

Bromine

-

Anhydrous Dichloromethane (or Carbon Tetrachloride)

-

Ice bath

-

Stirring apparatus

-

Dropping funnel

-

Reaction flask

Procedure:

-

Dissolve 2-butene-1,4-diol in anhydrous dichloromethane in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the reaction mixture to 0–5°C using an ice bath.[1]

-

Slowly add a solution of bromine in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature between 0–5°C throughout the addition to minimize side reactions.[1]

-

After the addition is complete, continue stirring the reaction mixture at 0–5°C for a specified period to ensure complete reaction.

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis from 2-Butyne-1,4-diol (Aqueous Medium)

This protocol is based on a patented method for the direct bromination of 2-butyne-1,4-diol.[2]

Materials:

-

2-Butyne-1,4-diol

-

Elemental Bromine

-

Water

-

Reaction flask with stirring

-

Dropping funnel

-

Cooling bath

Procedure:

-

Prepare an aqueous solution of 2-butyne-1,4-diol, preferably at a concentration of about 20 to 45 percent.[2]

-

Maintain the temperature of the solution between -10°C and 100°C, with a preferred range of 5°C to 25°C.[2]

-

Slowly add elemental bromine to the aqueous solution of 2-butyne-1,4-diol with stirring.[2] An equimolar ratio of bromine to 2-butyne-1,4-diol is recommended for optimal conversion.[2]

-

The solid product, 2,3-dibromo-2-butene-1,4-diol, will precipitate from the solution as it is formed.[2]

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

Recover the product by filtering the solid from the reaction mixture.[2]

-

The collected solid can be washed with water and dried.

Visualizations

Reaction Mechanism

Caption: Electrophilic addition of bromine to 2-butene-1,4-diol.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 4. trans-2,3-Dibromo-2-butene-1,4-diol 97 3234-02-4 [sigmaaldrich.com]

Stereochemistry of 1,4-Dibromo-2,3-butanediol Synthesis: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects governing the synthesis of 1,4-dibromo-2,3-butanediol, a versatile building block in organic synthesis. The document details the primary synthetic routes, emphasizing the stereochemical outcomes, and presents relevant experimental protocols and quantitative data.

Core Synthesis and Stereochemical Control

The principal and most stereoselective method for synthesizing 1,4-dibromo-2,3-butanediol is the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] The stereochemistry of the resulting diol is directly dictated by the geometry of the starting alkene (cis- or trans-2-butene-1,4-diol) and the well-established anti-addition mechanism of bromination.

The reaction proceeds through a cyclic bromonium ion intermediate.[1] This intermediate is then attacked by a bromide ion in a backside, Sₙ2-like manner, resulting in the anti-addition of the two bromine atoms across the former double bond.

Key Stereochemical Outcomes:

-

From cis-2-Butene-1,4-diol: The anti-addition of bromine to the cis-alkene results in the formation of a racemic mixture of the (2R,3R) and (2S,3S) enantiomers of 1,4-dibromo-2,3-butanediol.

-

From trans-2-Butene-1,4-diol: The anti-addition of bromine to the trans-alkene leads to the formation of the achiral meso-1,4-dibromo-2,3-butanediol, which possesses a plane of symmetry.

The stereospecificity of this reaction is a cornerstone of stereoselective synthesis, allowing for the predictable generation of desired stereoisomers.

Quantitative Data on Stereoselective Syntheses

While the qualitative stereochemical outcomes are well-understood, quantitative data on the diastereoselectivity and enantioselectivity of these reactions are crucial for practical applications. The following table summarizes representative data from catalytic enantioselective dihalogenation of allylic alcohols, a related class of compounds, to illustrate the levels of stereocontrol achievable with modern synthetic methods.

| Catalyst/Reagent | Substrate | Product Configuration | Yield (%) | Enantiomeric Ratio (er) | Reference |

| TADDOL derivative (20 mol%) | (E)-3-Aryl-2-propenyl alcohol | Vicinal dibromide | Good | 85.5:14.5 to 92.5:7.5 | [2] |

| (DHQ)₂PHAL | Allyl amide | Vicinal chlorobromide | 97 | >99:1 | [3] |

| (DHQ)₂PHAL | Z-Aromatic allyl amide | Vicinal chlorobromide | 96 | >99:1 | [3] |

Experimental Protocols

General Protocol for the Diastereoselective Bromination of 2-Butene-1,4-diol

This protocol is a generalized procedure based on established principles of alkene bromination.

Materials:

-

cis- or trans-2-butene-1,4-diol

-

Molecular bromine (Br₂) or N-bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if required)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the 2-butene-1,4-diol isomer in the chosen anhydrous solvent.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the diol. The characteristic red-brown color of bromine should dissipate as it reacts. Maintain the temperature at 0°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 30-60 minutes, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,4-dibromo-2,3-butanediol.

-

Purify the product by recrystallization or column chromatography.

Example Protocol for the Synthesis of (E)-2,3-Dibromo-2-butene-1,4-diol from 2-Butyne-1,4-diol

While not producing the saturated target molecule, this protocol for the bromination of an alkyne provides a citable experimental example with specific quantities.

Procedure:

-

Dissolve 1.2 mol (103 g) of 2-butyne-1,4-diol, 2.05 mol (211 g) of sodium bromide, and 0.4 mol (60 g) of sodium bromate in 420 g of water.

-

Adjust the system temperature to 10-20°C.

-

Dropwise, add 240 g of 1.2 mol 50% sulfuric acid over 1.5 hours.

-

After the addition is complete, maintain the reaction temperature for an additional 60 minutes.

-

Filter the resulting solid and recrystallize from water to obtain (E)-2,3-dibromo-2-butene-1,4-diol.

Reaction Mechanisms and Experimental Workflows

Visualizing the reaction pathways and experimental procedures is essential for understanding and implementing these syntheses.

Stereochemical Pathway of Bromination

The following diagram illustrates the formation of the cyclic bromonium ion intermediate and the subsequent anti-addition of the bromide ion for both cis- and trans-2-butene-1,4-diol, leading to the respective stereoisomeric products.

Caption: Stereochemical pathways for the bromination of cis- and trans-2-butene-1,4-diol.

General Experimental Workflow

The logical flow from reaction setup to product purification is a critical aspect of successful synthesis. The following diagram outlines a typical experimental workflow for the synthesis of 1,4-dibromo-2,3-butanediol.

Caption: General experimental workflow for the synthesis of 1,4-dibromo-2,3-butanediol.

Alternative and Enantioselective Approaches

While the direct bromination of 2-butene-1,4-diol is the most common method, other strategies can be employed, particularly for accessing specific enantiomers.

-

Catalytic Enantioselective Dihalogenation: As highlighted in the quantitative data table, significant progress has been made in the catalytic enantioselective dihalogenation of alkenes, particularly allylic alcohols.[2][4] These methods often employ chiral catalysts, such as those derived from TADDOL or cinchona alkaloids, to control the facial selectivity of the initial bromine addition. While specific application to 2-butene-1,4-diol is not widely reported, these approaches represent a promising avenue for the asymmetric synthesis of 1,4-dibromo-2,3-butanediol.

-

Enzymatic Resolution: Enzymatic methods, such as lipase-catalyzed kinetic resolution, can be used to separate enantiomers of related brominated butanols. This approach involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two. This strategy could potentially be adapted for the resolution of racemic 1,4-dibromo-2,3-butanediol.

Conclusion

The synthesis of 1,4-dibromo-2,3-butanediol is a classic example of stereoselective synthesis, where the geometry of the starting alkene directly controls the stereochemistry of the product through a well-defined anti-addition mechanism. For researchers and professionals in drug development, a thorough understanding of these stereochemical principles is paramount for the rational design and synthesis of complex chiral molecules. While direct bromination provides excellent diastereoselectivity, the development of catalytic enantioselective methods for this specific substrate remains an area for future research. The protocols and data presented herein provide a solid foundation for the synthesis and stereochemical analysis of this important synthetic intermediate.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Regio- and Enantioselective Vicinal Dihalogenation of Allyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Bromonium Ion Intermediate in the Bromination of Butanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of butanediol isomers, with a central focus on the role of the bromonium ion intermediate in determining reaction outcomes. The guide details the mechanistic pathways for both saturated and unsaturated butanediol substrates, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols for key transformations.

Introduction: Brominated Butanediols in Organic Synthesis

Brominated butanediols are versatile bifunctional molecules that serve as valuable building blocks in organic synthesis. The presence of both hydroxyl and bromo functional groups allows for a wide range of subsequent chemical modifications, making them key precursors in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The stereochemical configuration of these molecules is often critical to their function, and thus, understanding and controlling the stereochemistry of the bromination reaction is of paramount importance.

The method of bromination and the resulting stereochemical outcome are highly dependent on the nature of the butanediol substrate: whether it is unsaturated (containing a carbon-carbon double or triple bond) or saturated.

The Bromonium Ion Intermediate in the Electrophilic Addition to Unsaturated Butanediols

The bromination of unsaturated butanediols, such as 2-butene-1,4-diol, proceeds via an electrophilic addition mechanism in which a cyclic bromonium ion is a key intermediate. This intermediate dictates the stereochemical course of the reaction.

Mechanism of Bromonium Ion Formation and Anti-Addition

The reaction is initiated by the electrophilic attack of the bromine molecule (Br₂) on the electron-rich π-bond of the alkene. This leads to the formation of a three-membered ring containing a positively charged bromine atom, known as the bromonium ion.[1][2] The formation of this cyclic intermediate is crucial as it blocks one face of the original double bond.

The subsequent step involves the nucleophilic attack by a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion ring (backside attack), leading to the opening of the ring and the formation of a vicinal dibromide. This mechanistic pathway results in the anti-addition of the two bromine atoms across the double bond.[2]

The stereochemistry of the starting alkene directly determines the stereochemistry of the final product. For example, the bromination of cis-2-butene-1,4-diol would yield a racemic mixture of enantiomeric dibromides, while the bromination of trans-2-butene-1,4-diol would result in a meso compound.

Bromination of Saturated Butanediols via Nucleophilic Substitution

The bromination of saturated butanediols, such as butane-1,4-diol and butane-2,3-diol, involves the substitution of the hydroxyl groups with bromine atoms. This is typically achieved using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The mechanism of these reactions is generally SN1 or SN2 (nucleophilic substitution, unimolecular or bimolecular), depending on the substrate and reaction conditions.

Reaction with Hydrobromic Acid

In the presence of a strong acid like HBr, the hydroxyl group is protonated to form a good leaving group (water). Subsequently, the bromide ion can act as a nucleophile and displace the water molecule. For primary alcohols like butane-1,4-diol, this typically proceeds through an SN2 mechanism.

Reaction with Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is another effective reagent for converting alcohols to alkyl bromides. The reaction involves the attack of the alcohol's oxygen on the phosphorus atom, with the displacement of a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction.[3] This method is often preferred as it generally avoids carbocation rearrangements that can occur under strongly acidic conditions.[3] For chiral alcohols, the reaction with PBr₃ typically proceeds with an inversion of stereochemistry at the carbon center.[3]

Quantitative Data

The following tables summarize quantitative data for various butanediol bromination reactions, compiled from literature and patent data.

| Starting Material | Brominating Agent | Product | Yield (%) | Melting Point (°C) | Reference |

| 2-Butyne-1,4-diol | Br₂ in H₂O | (E)-2,3-Dibromo-2-butene-1,4-diol | 63 | 115.4-116.3 | [4] |

| 2-Butyne-1,4-diol | Br₂ in H₂O | (E)-2,3-Dibromo-2-butene-1,4-diol | 99.8 (crude) | - | CN1303047C |

| 2-Butyne-1,4-diol | Br₂ in aq. mineral acid | 2,3-Dibromo-2-butene-1,4-diol | 94.5 | 112-114 | US3746726A |

| Butane-1,4-diol | HBr / H₂SO₄ | 1,4-Dibromobutane | 55 g from 30 g starting material | - | PrepChem.com |

Table 1: Summary of Yields and Physical Properties for Butanediol Bromination Products.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) | Reference |

| 2,3-Dibromo-1,4-butanediol | Data available | Data available | Data available | Data available | [5] |

| (R)-Butane-1,2-diol | ~0.92 (t, 3H), ~1.45 (m, 2H), ~3.35 (dd, 1H), ~3.43 (dd, 1H), ~3.58 (m, 1H) | Data available | Broad O-H stretch, C-H stretches | Data available | [6] |

Table 2: Spectroscopic Data for Brominated Butanediol Derivatives. (Note: Specific spectral data can vary with the isomer and experimental conditions).

Experimental Protocols

Protocol 1: Bromination of 2-Butyne-1,4-diol to (E)-2,3-Dibromo-2-butene-1,4-diol

This protocol is adapted from a patented procedure (CN1303047C).

Materials:

-

2-Butyne-1,4-diol

-

Bromine

-

Absolute ethanol

-

Sodium sulfite

-

Water

Procedure:

-

Prepare a solution of 2-butyne-1,4-diol in water.

-

Cool the solution to 8-13°C using an external cooling bath.

-

Slowly add bromine dropwise to the stirred solution over 1-1.2 hours, maintaining the temperature within the specified range. The molar ratio of 2-butyne-1,4-diol to bromine should be approximately 1:1 to 1:1.2.[7]

-

After the addition is complete, continue stirring for an additional 25-35 minutes.

-

Filter the reaction mixture to collect the crude product.

-

For purification, dissolve the crude product in hot absolute ethanol containing a small amount of sodium sulfite.

-

Filter the hot solution and then cool the filtrate to 8-12°C to crystallize the product.

-

Filter the crystals, wash with cold ethanol, and dry to obtain pure (E)-2,3-dibromo-2-butene-1,4-diol.[7]

Protocol 2: Synthesis of 1,4-Dibromobutane from Butane-1,4-diol

This protocol is based on a standard method using HBr and H₂SO₄.

Materials:

-

Butane-1,4-diol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

10% Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 105 mL of 48% HBr.

-

Cool the flask in an ice bath and slowly add 71 mL of concentrated H₂SO₄ with stirring.

-

To the cold solution, add 30 g of butane-1,4-diol dropwise.

-

Allow the mixture to stand for 24 hours, then heat under reflux for 3 hours.

-

After cooling, two layers will form. Separate the lower organic layer.

-

Wash the organic layer successively with water, 10% sodium carbonate solution, and again with water.

-

Dry the crude 1,4-dibromobutane over anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation.

Protocol 3: General Procedure for Bromination of a Vicinal Diol (e.g., Butane-2,3-diol)

This procedure is based on the reaction of vicinal diols with HBr in acetic acid.[8]

Materials:

-

Butane-2,3-diol

-

6M Hydrogen bromide in acetic acid

Procedure:

-

Dissolve the butane-2,3-diol in glacial acetic acid in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 6M HBr in acetic acid to the cooled diol solution with stirring.

-

Allow the reaction to proceed at low temperature, monitoring the progress by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude bromo-acetate product. Further purification may be achieved by chromatography or distillation.

Visualizations

Reaction Mechanisms

Caption: Mechanism of Bromonium Ion Formation in Alkene Bromination.

Caption: SN2 Bromination of a Saturated Butanediol with HBr.

Experimental Workflow

Caption: Logical Workflow for Butanediol Bromination Strategy.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. Mechanism of the reaction from alkene to trans vicinal diol via brominati.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN109020783B - A kind of preparation method of (E)-2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 5. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN1303047C - Method for preparing 2,3-dibromo-2-butene-1,4-glycol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of 1,4-Dibromo-2,3-butanediol

An In-depth Technical Guide to 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,3-butanediol is a halogenated organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both hydroxyl and bromo groups, allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules, including chiral epoxides and other heterocyclic systems, which are significant in drug discovery and development.[1] The molecule has two stereocenters, leading to the existence of multiple stereoisomers, a critical consideration in its application.[1]

Physical and Chemical Properties

1,4-Dibromo-2,3-butanediol is typically a white to off-white solid at room temperature. Its physical and chemical properties can vary depending on the specific stereoisomer. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂O₂ | [2][3][4] |

| Molecular Weight | 247.91 g/mol | [3][4] |

| Appearance | White to off-white solid, crystals, powder | Sigma-Aldrich |

| Melting Point | 82-84 °C (mixture of R,R and S,S isomers) | [5] |

| 88-90 °C | ||

| Boiling Point | 148-150 °C at 1.5 mmHg | |

| logP (Octanol/Water) | 0.5 | [3][4] |

Table 2: Stereoisomer Identification

| Stereoisomer | CAS Number |

| Mixture of (R,R) and (S,S) isomers | 14396-65-7 |

| (dl)-form / (R,R)-(±) | 1947-58-6 |

| (2S,3S) | 299-70-7 |

| General/Unspecified | 20163-90-0 |

Chemical Structure and Reactivity

The fundamental structure of 1,4-Dibromo-2,3-butanediol consists of a four-carbon backbone with bromine atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3.

Diagram: Chemical Structure of 1,4-Dibromo-2,3-butanediol

Caption: General chemical structure of 1,4-Dibromo-2,3-butanediol.

The presence of both hydroxyl and bromo functional groups dictates its reactivity. The bromine atoms are excellent leaving groups, making the terminal carbons susceptible to nucleophilic substitution reactions, which typically proceed via an S(_N)2 mechanism.[1] The vicinal diol moiety can undergo various reactions such as oxidation, esterification, and etherification, and can be used to form cyclic structures like epoxides.

A notable reaction is its use as a precursor in the synthesis of novel arsenic-containing lipids, known as arsonolipids. It reacts with aqueous alkaline sodium arsenite to yield dl-2,3-dihydroxybutane-1,4-bis(arsonic acid).[5]

Experimental Protocols

Synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol

A common and effective method for the synthesis of 1,4-Dibromo-2,3-butanediol is through the electrophilic addition of bromine to an unsaturated diol precursor, such as 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity.[1]

Materials:

-

2-butene-1,4-diol

-

Liquid Bromine

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Ice bath

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

Dissolve 2-butene-1,4-diol in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a dropping funnel.

-

Cool the reaction mixture to 0-5 °C using an ice bath to minimize side reactions.[1]

-

Slowly add liquid bromine dropwise to the stirred solution. The reaction proceeds via a cyclic bromonium ion intermediate.[1]

-

Maintain the temperature and continue stirring for a sufficient time to allow for complete conversion of the starting material.

-

After the reaction is complete, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization, to yield the high-purity 1,4-Dibromo-2,3-butanediol.

Under optimized conditions, yields for this reaction can range from 68-72%.[1]

Diagram: Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of 1,4-Dibromo-2,3-butanediol.

Spectral Data

Characterization of 1,4-Dibromo-2,3-butanediol is typically performed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework of the molecule. Spectral data for various stereoisomers are available in public databases.[3][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the broad O-H stretch of the hydroxyl groups and the C-Br stretches.[3][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[3][7]

Researchers are encouraged to consult spectral databases such as PubChem and SpectraBase for detailed spectral information.[3][6]

Applications in Research and Drug Development

1,4-Dibromo-2,3-butanediol is a key starting material in multi-step organic syntheses. Its value in drug development lies in its role as a chiral synthon, providing a scaffold for the construction of more complex, biologically active molecules.[1] The ability to introduce stereocenters in a controlled manner is crucial for developing enantiomerically pure pharmaceuticals.

Diagram: Role as a Synthetic Precursor

Caption: Synthetic utility of 1,4-Dibromo-2,3-butanediol as a precursor.

Safety and Handling

1,4-Dibromo-2,3-butanediol is classified as an irritant. It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Use only outdoors or in a well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. 1,4-Dibromo-2,3-butanediol | C4H8Br2O2 | CID 98512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of 1,4-dibromo-2,3-butanediol, a versatile building block in organic synthesis. Due to the limited availability of publicly accessible, experimentally derived NMR data for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and predicted spectral data. This guide will cover the synthesis, stereochemistry, and a thorough interpretation of the expected ¹H and ¹³C NMR spectra, alongside detailed experimental protocols.

Introduction to 1,4-Dibromo-2,3-butanediol

1,4-Dibromo-2,3-butanediol is a bifunctional organic compound containing two bromine atoms and two hydroxyl groups. Its structure allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including chiral epoxides and other heterocyclic systems. The molecule possesses two stereocenters, leading to the existence of three stereoisomers: a meso compound ((2R,3S)-1,4-dibromo-2,3-butanediol) and a pair of enantiomers ((2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol). NMR spectroscopy is a crucial technique for the structural elucidation and stereochemical assignment of these isomers.

Synthesis of 1,4-Dibromo-2,3-butanediol

The most common laboratory-scale synthesis of 1,4-dibromo-2,3-butanediol involves the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] This reaction proceeds through a cyclic bromonium ion intermediate, and the stereochemistry of the starting alkene dictates the stereochemistry of the product. For instance, the bromination of cis-2-butene-1,4-diol will yield the racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, while the bromination of trans-2-butene-1,4-diol will produce the meso isomer.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,4-dibromo-2,3-butanediol. These predictions are based on the analysis of substituent effects (electronegativity of Br and OH), spin-spin coupling principles, and comparison with structurally related compounds.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1, H-4 | 3.7 - 3.9 | Doublet of doublets (dd) | J(H-1a, H-2) ≈ 4-6 Hz, J(H-1b, H-2) ≈ 6-8 Hz, J(geminal) ≈ 11-13 Hz |

| H-2, H-3 | 4.0 - 4.2 | Multiplet (m) | - |

| -OH | Variable (typically 2-5) | Broad singlet (br s) | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1, C-4 | 45 - 50 |

| C-2, C-3 | 60 - 65 |

Interpretation of Predicted NMR Spectra

¹H NMR Spectrum

The proton NMR spectrum of 1,4-dibromo-2,3-butanediol is expected to show three main signals corresponding to the methylene protons (H-1, H-4), the methine protons (H-2, H-3), and the hydroxyl protons.

-

H-1 and H-4 Protons: These methylene protons are diastereotopic due to the adjacent stereocenter. They are expected to appear as a complex multiplet, likely a doublet of doublets, in the range of 3.7-3.9 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom.

-

H-2 and H-3 Protons: These methine protons are attached to carbons bearing both a bromine and a hydroxyl group. Their signal is predicted to be a multiplet between 4.0 and 4.2 ppm. The exact splitting pattern will depend on the coupling with the adjacent methylene and methine protons and will be different for the meso and enantiomeric diastereomers.

-

Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals for the symmetric meso isomer and four signals for the enantiomers (though C-1/C-4 and C-2/C-3 may be accidentally equivalent depending on the solvent).

-

C-1 and C-4: These carbons, attached to a bromine atom, are expected to resonate in the range of 45-50 ppm.

-

C-2 and C-3: These carbons, bonded to both a bromine and a hydroxyl group, will be further downfield, likely in the 60-65 ppm region.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 1,4-dibromo-2,3-butanediol and the subsequent NMR analysis.

Synthesis of meso-1,4-Dibromo-2,3-butanediol

This protocol is adapted from the known synthesis of the meso isomer from erythritol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add erythritol (1 equivalent).

-

Addition of Reagent: Carefully add 48% hydrobromic acid (excess).

-

Reaction: Heat the mixture with stirring for 24 hours.

-

Workup: After cooling, extract the dark solution with diethyl ether.

-

Purification: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent like cyclohexane.

NMR Sample Preparation

A general protocol for preparing a sample for NMR analysis is as follows:

-

Sample Weight: Weigh approximately 5-25 mg of the 1,4-dibromo-2,3-butanediol sample for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring NMR spectra:

-

Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the structure, analytical workflow, and logical relationships in the NMR spectral analysis of 1,4-dibromo-2,3-butanediol.

Caption: Chemical structures of the stereoisomers of 1,4-dibromo-2,3-butanediol.

Caption: Experimental workflow for the synthesis and NMR analysis of 1,4-dibromo-2,3-butanediol.

Caption: Logical relationships in NMR spectral interpretation for structural elucidation.

Conclusion

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-Dibromo-2,3-butanediol. It details the expected vibrational modes, offers a summary of quantitative data, and presents a detailed experimental protocol for obtaining the infrared spectrum of a solid sample. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are working with or characterizing this compound.

Introduction to the Infrared Spectroscopy of 1,4-Dibromo-2,3-butanediol

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For 1,4-Dibromo-2,3-butanediol, the key functional groups that give rise to characteristic absorption bands are the hydroxyl (-OH) groups, the carbon-bromine (C-Br) bonds, the carbon-oxygen (C-O) bonds, and the carbon-hydrogen (C-H) bonds within the butane backbone.

The presence of strong hydrogen bonding due to the hydroxyl groups is expected to have a significant influence on the O-H stretching vibration, typically resulting in a broad and intense absorption band. The positions of the C-O stretching bands can provide insights into the secondary alcohol nature of the hydroxyl groups. The C-Br stretching vibrations are expected to appear in the fingerprint region of the spectrum at lower wavenumbers.

Data Presentation: Expected Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for 1,4-Dibromo-2,3-butanediol. The peak positions are given in wavenumbers (cm⁻¹) and are based on typical ranges for the respective functional groups. The intensity and width of the peaks can vary depending on the sample preparation and the physical state of the compound.

| Peak Position (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3500 - 3200 | O-H | Stretching (H-bonded) | Strong, Broad |

| 3000 - 2850 | C-H | Stretching | Medium to Strong |

| 1470 - 1430 | C-H | Bending (Scissoring) | Medium |

| 1350 - 1260 | O-H | Bending | Medium |

| 1150 - 1075 | C-O | Stretching (Secondary Alcohol) | Strong |

| 690 - 515 | C-Br | Stretching | Medium to Strong |

Experimental Protocols

Acquiring a high-quality infrared spectrum of 1,4-Dibromo-2,3-butanediol, which is a solid at room temperature, requires proper sample preparation. The following are detailed methodologies for common techniques.

Attenuated Total Reflectance (ATR) Method

This is often the simplest and fastest method for obtaining an IR spectrum of a solid sample.

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned with a suitable solvent (e.g., isopropanol or acetone) and allowed to dry completely.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

-

Sample Application: Place a small amount of the 1,4-Dibromo-2,3-butanediol powder directly onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.

-

Sample and KBr Preparation: Gently grind 1-2 mg of 1,4-Dibromo-2,3-butanediol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Spectrum: A background spectrum should be run with the empty sample holder.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Disposal: After analysis, the KBr pellet can be discarded.

Mandatory Visualizations

Experimental Workflow for FTIR Analysis

Caption: Experimental workflow for obtaining the FTIR spectrum of 1,4-Dibromo-2,3-butanediol.

Logical Relationship of Functional Groups and IR Absorptions

Caption: Relationship between functional groups in 1,4-Dibromo-2,3-butanediol and their IR absorptions.

Unveiling the Three-Dimensional Architecture of 1,4-Dibromo-2,3-butanediol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the stereoisomers of 1,4-dibromo-2,3-butanediol, a molecule of significant interest in synthetic and medicinal chemistry. Understanding the precise three-dimensional arrangement of these isomers is crucial for comprehending their chemical reactivity and for their application as chiral building blocks in the development of novel therapeutic agents. This document summarizes the available crystallographic data, details the experimental protocols for their synthesis and crystal growth, and presents a logical workflow for their structural elucidation.

Introduction to 1,4-Dibromo-2,3-butanediol Stereoisomers

1,4-Dibromo-2,3-butanediol possesses two stereocenters, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, which typically crystallize together as a racemic mixture (DL-form), and an achiral meso form, (2R,3S)-1,4-dibromo-2,3-butanediol. The distinct spatial arrangement of the bromine and hydroxyl functional groups in each isomer dictates its chemical behavior and suitability for stereospecific reactions.

Crystallographic Data of the DL-Racemic Form ((2R,3R) and (2S,3S)-Isomers)

The crystal structure of the racemic mixture of (2R,3R)- and (2S,3S)-1,4-dibromo-2,3-butanediol, also referred to as DL-1,4-dideoxy-1,4-dibromothreitol, has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. Unfortunately, a full crystallographic analysis for the meso-isomer is not publicly available in crystallographic databases at this time.

| Parameter | DL-1,4-Dibromo-2,3-butanediol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.86 Å |

| b | 5.01 Å |

| c | 18.22 Å |

| β | 100.5° |

| Volume | 795.5 ų |

| Z | 4 |

| Density (calculated) | 2.06 g/cm³ |

Table 1: Crystallographic Data for DL-1,4-Dibromo-2,3-butanediol.

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the molecular geometry and potential intramolecular interactions.

| Bond | Length (Å) | Angle | Degree (°) |

| Br(1)-C(1) | 1.96 | C(1)-C(2)-C(3) | 112.0 |

| C(1)-C(2) | 1.52 | C(2)-C(3)-C(4) | 111.0 |

| C(2)-C(3) | 1.54 | Br(1)-C(1)-C(2) | 111.0 |

| C(3)-C(4) | 1.53 | Br(2)-C(4)-C(3) | 110.0 |

| C(2)-O(1) | 1.43 | C(1)-C(2)-O(1) | 109.0 |

| C(3)-O(2) | 1.44 | C(3)-C(2)-O(1) | 110.0 |

| C(4)-Br(2) | 1.95 | C(2)-C(3)-O(2) | 109.0 |

| C(4)-C(3)-O(2) | 108.0 |

Table 2: Selected Interatomic Distances and Bond Angles for DL-1,4-Dibromo-2,3-butanediol.

Experimental Protocols

Synthesis of 1,4-Dibromo-2,3-butanediol Stereoisomers

The synthesis of 1,4-dibromo-2,3-butanediol stereoisomers is typically achieved through the electrophilic addition of bromine to the corresponding stereoisomer of 2-butene-1,4-diol. The stereochemistry of the starting diol dictates the stereochemistry of the final product.

Synthesis of DL-1,4-Dibromo-2,3-butanediol: The synthesis of the racemic mixture is achieved by the bromination of trans-2-butene-1,4-diol.

Synthesis of meso-1,4-Dibromo-2,3-butanediol: The meso isomer is synthesized via the bromination of cis-2-butene-1,4-diol.

A general laboratory-scale procedure is as follows:

-

Dissolve the respective 2-butene-1,4-diol isomer in a suitable solvent, such as water or a chlorinated solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the cooled diol solution with constant stirring. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to stir for an additional period while gradually warming to room temperature.

-

The crude product can be isolated by removing the solvent under reduced pressure.

-

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

Protocol for DL-1,4-Dibromo-2,3-butanediol: Single crystals of the DL-racemic mixture have been successfully grown by slow evaporation of a saturated solution in ethanol.

-

Dissolve the purified DL-1,4-dibromo-2,3-butanediol in a minimal amount of absolute ethanol at room temperature to create a saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days at a constant temperature.

-

Colorless, needle-like crystals should form as the solution becomes supersaturated.

X-ray Diffraction Data Collection and Structure Solution

A general workflow for the determination of the crystal structure of a small organic molecule like 1,4-dibromo-2,3-butanediol is outlined below.

Caption: Experimental workflow for crystal structure determination.

Molecular Conformation and Intermolecular Interactions

The crystal structure of DL-1,4-dibromo-2,3-butanediol reveals a centrosymmetric packing of the (2R,3R) and (2S,3S) enantiomers. The conformation of the carbon backbone is staggered. The molecules are linked in the crystal lattice by a network of intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules. These hydrogen bonds, along with weaker van der Waals interactions, are the primary forces governing the crystal packing.

Caption: Stereoselective synthesis of 1,4-dibromo-2,3-butanediol isomers.

Conclusion

This technical guide has summarized the available crystallographic data for the DL-racemic form of 1,4-dibromo-2,3-butanediol and provided an overview of the experimental procedures for the synthesis and structural determination of its stereoisomers. The precise knowledge of the three-dimensional structure of these molecules is fundamental for their application in stereocontrolled synthesis and in the design of new chemical entities with specific biological activities. Further research is warranted to determine the crystal structure of the meso-isomer to provide a complete comparative analysis of all three stereoisomers.

An In-depth Technical Guide to the IUPAC Nomenclature of 1,4-Dibromo-2,3-butanediol Isomers

Abstract: This technical guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1,4-dibromo-2,3-butanediol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the principles of stereochemistry, the application of the Cahn-Ingold-Prelog (CIP) priority rules, and the systematic naming of enantiomers and meso compounds. Through structured data presentation and visual diagrams, this guide serves as an essential reference for the unambiguous identification and communication of these specific chemical entities.

Introduction to Stereoisomerism in 1,4-Dibromo-2,3-butanediol

Stereoisomers are molecules that share the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of their atoms.[1] The molecule 1,4-dibromo-2,3-butanediol possesses two stereogenic centers (chiral centers) at carbons C2 and C3. This structural feature gives rise to multiple stereoisomers. A stereocenter is an atom, typically carbon, that is bonded to four different groups, allowing for different spatial arrangements.[2]

The theoretical maximum number of stereoisomers can be calculated using the formula 2^n, where 'n' is the number of stereogenic centers. For 1,4-dibromo-2,3-butanediol (n=2), a maximum of four stereoisomers are possible. However, due to the presence of a meso form, only three distinct stereoisomers exist: a pair of enantiomers and one meso compound.[3][4][5]

This guide will systematically derive the IUPAC names for these three stereoisomers by applying the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R/S) to each stereocenter.[6][7][8]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration at each stereocenter is assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the CIP priority rules.[9][10][11][12]

Step-by-Step Priority Assignment for C2 and C3 of 1,4-Dibromo-2,3-butanediol:

-

Identify Substituents: The four groups attached to both the C2 and C3 stereocenters are:

-

-OH (hydroxyl)

-

-H (hydrogen)

-

-CH₂Br (bromomethyl)

-

-CH(OH)CH₂Br (the rest of the molecule)

-

-

Assign Priority Based on Atomic Number: Priority is assigned to the atoms directly bonded to the stereocenter based on their atomic number. A higher atomic number corresponds to a higher priority.[9][13][14]

-

For C2 and C3, the oxygen of the -OH group (atomic number 8) has the highest priority.

-

The hydrogen atom (atomic number 1) has the lowest priority.

-

-

Resolve Ties: Both remaining substituents are bonded via carbon. To break the tie, we examine the atoms attached to these carbons.

-

For the -CH₂Br group, the carbon is bonded to (Br, H, H).

-

For the -CH(OH)CH₂Br group, the carbon is bonded to (O, C, H).

-

Comparing these lists, the oxygen (O) in the second group has a higher atomic number than the bromine (Br) in the first group's list. Therefore, the -CH(OH)CH₂Br group has a higher priority than the -CH₂Br group.

-

Summary of Priorities for C2 and C3:

-

Priority 1: -OH

-

Priority 2: -CH(OH)CH₂Br

-

Priority 3: -CH₂Br

-

Priority 4: -H

The Stereoisomers of 1,4-Dibromo-2,3-butanediol

With priorities established, we can determine the absolute configuration of each isomer. This involves orienting the molecule so the lowest-priority group (-H) points away from the viewer and observing the sequence of the remaining groups from priority 1 to 3.[8][9][10] A clockwise sequence is designated R, and a counter-clockwise sequence is S.[12][15]

The Enantiomeric Pair: (2R,3R) and (2S,3S)

Enantiomers are non-superimposable mirror images of each other.[8] They possess identical physical properties except for their interaction with plane-polarized light.

-

(2R,3R)-1,4-dibromo-2,3-butanediol: In this isomer, both the C2 and C3 stereocenters have the R configuration.

-

(2S,3S)-1,4-dibromo-2,3-butanediol: As the mirror image of the (2R,3R) isomer, both stereocenters in this molecule have the S configuration.[16]

The Meso Isomer: (2R,3S)-1,4-dibromo-2,3-butanediol

A meso compound is an achiral molecule that contains stereocenters.[3][4] It is characterized by an internal plane of symmetry that makes it superimposable on its mirror image, rendering it optically inactive.[3][5] In 1,4-dibromo-2,3-butanediol, the isomer with a (2R,3S) configuration has such a plane of symmetry between C2 and C3. The (2S,3R) configuration represents the same molecule, just rotated 180 degrees. Therefore, there is only one meso isomer.

-

meso-1,4-dibromo-2,3-butanediol: This name is often used to highlight its achiral nature. The systematic name is (2R,3S)-1,4-dibromo-2,3-butanediol .

Data Summary

The IUPAC nomenclature for the three distinct stereoisomers of 1,4-dibromo-2,3-butanediol is summarized below.

| Stereochemical Configuration | Full IUPAC Name | Isomer Type |

| (2R,3R) | (2R,3R)-1,4-dibromo-2,3-butanediol | Enantiomer |

| (2S,3S) | (2S,3S)-1,4-dibromo-2,3-butanediol | Enantiomer |

| (2R,3S) | (2R,3S)-1,4-dibromo-2,3-butanediol | Meso Compound |

Visualization of Isomeric Relationships

The logical relationship between the stereoisomers of 1,4-dibromo-2,3-butanediol can be visualized as a flowchart, illustrating the concepts of enantiomers and diastereomers (specifically, a meso compound).

Caption: Relationship between 1,4-dibromo-2,3-butanediol isomers.

Conclusion

The systematic IUPAC nomenclature, based on the Cahn-Ingold-Prelog priority rules, provides an unambiguous method for distinguishing the stereoisomers of 1,4-dibromo-2,3-butanediol. The three distinct isomers are the (2R,3R) and (2S,3S) enantiomeric pair, and the achiral meso-(2R,3S) compound. Accurate naming is critical in research and development to ensure the precise identification and use of these specific chemical structures.

Note: As this guide focuses on the principles of chemical nomenclature, it does not include experimental protocols for isomer synthesis or characterization.

References

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Meso compound - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 10. youtube.com [youtube.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. study.com [study.com]

- 14. fiveable.me [fiveable.me]

- 15. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 16. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Versatile Synthon: A Technical Guide to the First Synthesis of 1,4-Dibromo-2,3-butanediol

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and initial synthesis of 1,4-dibromo-2,3-butanediol, a valuable chiral building block in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the foundational laboratory preparation techniques, experimental protocols, and key quantitative data, offering a comprehensive resource for the scientific community.

Introduction: Unveiling a Key Chiral Precursor

1,4-Dibromo-2,3-butanediol is a significant chiral synthon, prized for its role as a versatile precursor in the construction of complex molecules, particularly those containing oxygen and bromine heteroatoms.[1] Its utility is pronounced in the synthesis of chiral epoxides and various heterocyclic systems through intramolecular cyclization or nucleophilic displacement reactions.[1] The molecule possesses two stereocenters, leading to the potential for four stereoisomers, which significantly influences its reactivity and the stereochemical outcomes of its subsequent reactions.[1] This guide focuses on the primary and most established methods for its initial synthesis.

The Foundational Synthesis: Electrophilic Addition of Bromine

The most prevalent and well-documented laboratory-scale preparation of 2,3-dibromo-1,4-butanediol is achieved through the electrophilic addition of bromine to an unsaturated diol precursor, most commonly 2-butene-1,4-diol.[1] This method is favored for its high stereoselectivity. The reaction proceeds via the attack of the electron-rich carbon-carbon double bond of the alkene on a bromine molecule, which results in the formation of a vicinal dibromide.[1] A key step in this mechanism is the formation of a cyclic bromonium ion intermediate, a three-membered ring containing a positively charged bromine atom, which dictates the stereochemical outcome of the final product.[1]

An alternative approach documented in the patent literature involves the reaction of bromine with 2-butyne-1,4-diol in an aqueous medium.[2] This process is noted for producing the corresponding 2,3-dibromo-2-butene-1,4-diol, which can be subsequently hydrogenated to yield 1,4-dibromo-2,3-butanediol.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and physical properties of 1,4-dibromo-2,3-butanediol.

| Parameter | Value | Reference |

| Synthesis Yield (from 2-butene-1,4-diol) | 68–72% | [1] |

| Molecular Formula | C4H8Br2O2 | [3] |

| Molecular Weight | 247.91 g/mol | [4] |

| Melting Point | 82-84 °C (lit.) | |

| Boiling Point | 148-150 °C at 1.5 mm Hg (lit.) | [3] |

| Appearance | Solid |

Detailed Experimental Protocol: Bromination of 2-Butene-1,4-diol

This section provides a detailed methodology for the synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol from 2-butene-1,4-diol, based on optimized reaction conditions to maximize yield and purity.[1]

Materials:

-

2-butene-1,4-diol

-

Elemental Bromine (Br2)

-

Anhydrous Dichloromethane (CH2Cl2) or Carbon Tetrachloride (CCl4)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-butene-1,4-diol in an anhydrous solvent (e.g., dichloromethane). The use of anhydrous conditions is crucial to prevent the formation of bromohydrin byproducts.[1]

-

Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C. Maintaining this low temperature is essential to minimize side reactions such as oxidation or over-bromination.[1]

-

Bromine Addition: Slowly add a stoichiometric equivalent of elemental bromine, dissolved in the same anhydrous solvent, to the cooled solution via the dropping funnel with continuous stirring. The slow addition rate allows for better control of the reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the disappearance of the bromine color. The reaction is typically complete when the reddish-brown color of bromine has faded.

-

Workup: Upon completion, the reaction mixture is typically washed with a solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.

-

Purification: The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization to obtain high-purity (2R,3S)-rel-2,3-Dibromo-1,4-butanediol.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of 1,4-Dibromo-2,3-butanediol from 2-butene-1,4-diol.

Caption: Synthesis workflow for 1,4-Dibromo-2,3-butanediol.

Applications and Future Directions

1,4-Dibromo-2,3-butanediol serves as a critical intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of diquaternary gemini surfactants and reacts with aqueous alkaline sodium arsenite to yield DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid), which are starting materials for novel arsonolipids. The continued exploration of its reactivity and the development of more efficient and stereoselective synthetic routes will undoubtedly expand its utility in drug discovery and materials science.

References

- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

- 2. US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Epoxides from 1,4-Dibromo-2,3-butanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral epoxides, specifically 1,2:3,4-diepoxybutane, from 1,4-dibromo-2,3-butanediol. Chiral epoxides are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical for its therapeutic efficacy.[1] This guide outlines the stereoselective synthesis of the precursor, chiral 1,4-dibromo-2,3-butanediol, from 2-butene-1,4-diol, followed by its conversion to the corresponding chiral diepoxide through a base-mediated intramolecular cyclization. The protocols provided are based on established synthetic methodologies and are intended to serve as a practical resource for researchers in organic chemistry and drug development.

Introduction

Chiral epoxides are highly versatile intermediates in the synthesis of complex organic molecules due to their inherent ring strain and susceptibility to stereospecific ring-opening reactions by a wide range of nucleophiles.[1] This reactivity allows for the controlled introduction of new functional groups with defined stereochemistry, a crucial aspect in the development of enantiomerically pure pharmaceuticals. One such valuable chiral epoxide is 1,2:3,4-diepoxybutane, which can be synthesized from the corresponding chiral 1,4-dibromo-2,3-butanediol. The bifunctional nature of 1,4-dibromo-2,3-butanediol, possessing both hydroxyl and bromo groups, makes it an excellent precursor for the construction of these epoxides through an intramolecular SN2 reaction.[1]

This document details a two-step synthetic sequence to obtain chiral diepoxybutane, starting from the commercially available 2-butene-1,4-diol. The first step involves the stereoselective bromination of the alkene to yield the chiral dibromodiol, followed by a base-induced double intramolecular cyclization to form the desired diepoxide.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Stereoselective Bromination: The synthesis of chiral 1,4-dibromo-2,3-butanediol is achieved through the electrophilic addition of bromine to 2-butene-1,4-diol. The stereochemistry of the starting alkene dictates the stereochemical outcome of the product.[1]

-

Intramolecular Cyclization: The resulting chiral 1,4-dibromo-2,3-butanediol undergoes a double intramolecular SN2 reaction in the presence of a base to form the corresponding chiral 1,2:3,4-diepoxybutane.

Figure 1: Overall synthetic pathway from 2-butene-1,4-diol to chiral 1,2:3,4-diepoxybutane.

Experimental Protocols

Protocol 1: Synthesis of (2R,3S)-rel-2,3-Dibromo-1,4-butanediol from trans-2-Butene-1,4-diol

This protocol describes the synthesis of the meso compound (2R,3S)-rel-2,3-dibromo-1,4-butanediol via the bromination of trans-2-butene-1,4-diol. This method is favored for its high stereoselectivity.[1]

Materials:

-

trans-2-Butene-1,4-diol

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous[1]

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trans-2-butene-1,4-diol in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine in anhydrous dichloromethane to the stirred diol solution via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bromine color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/diethyl ether) to yield pure (2R,3S)-rel-2,3-dibromo-1,4-butanediol.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 68-72% | [1] |

| Stereoselectivity | High (anti-addition) | [1] |

Protocol 2: Synthesis of (S,S)-1,2:3,4-Diepoxybutane from L-Threitol 1,4-Bismethanesulfonate (Analogous Protocol)

Materials:

-

L-Threitol 1,4-bismethanesulfonate (can be synthesized from L-threitol)

-

Potassium hydroxide (KOH)

-

Diethyl ether

-

Water

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Pressure-equalizing addition funnel

Procedure:

-

In a 250-mL, two-necked, round-bottomed flask equipped with a magnetic stirring bar and a pressure-equalizing addition funnel, charge L-threitol 1,4-bismethanesulfonate (25.0 g, 0.0898 moles) and diethyl ether (180 mL).

-

Stir the mixture vigorously to form a suspension.

-

Prepare a solution of potassium hydroxide (11.6 g, 0.207 mol) in water (35 mL).

-

Add the KOH solution dropwise to the stirred suspension via the addition funnel over a period of 15 minutes.

-

Stir the resulting clear mixture for an additional 45 minutes at room temperature.

-

Decant the ether layer, which contains the product, (S,S)-1,2:3,4-diepoxybutane. The product is volatile and is typically used directly in the next step without extensive purification.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 81% (for the analogous reaction) |

Visualization of Reaction Mechanisms

Bromination of 2-Butene-1,4-diol

The electrophilic addition of bromine to the double bond proceeds through a cyclic bromonium ion intermediate, followed by anti-attack of the bromide ion.

Figure 2: Mechanism of bromination of 2-butene-1,4-diol.

Intramolecular Cyclization to Diepoxide

The formation of the epoxide rings occurs via a double intramolecular Williamson ether synthesis, which is an SN2 reaction.

Figure 3: Workflow for the intramolecular cyclization to diepoxybutane.

Applications in Drug Development

Chiral epoxides are crucial intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to introduce specific stereocenters makes them invaluable in creating enantiomerically pure active pharmaceutical ingredients (APIs).

For instance, epoxide-based inhibitors have been investigated as potent agents against HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.[2] The stereochemistry of the epoxide carbons plays a critical role in determining the binding affinity of the inhibitor to the enzyme's active site.[2] The development of irreversible inhibitors using epoxide moieties is a promising strategy to overcome drug resistance.[2]

While direct applications of 1,2:3,4-diepoxybutane derived from 1,4-dibromo-2,3-butanediol in specific, marketed drugs are not extensively documented in readily available literature, its structural motif is representative of the class of chiral epoxides that are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents.

Conclusion